Spectroscopic Data of 3-Cyclopentylideneazetidine: A Technical Guide
Spectroscopic Data of 3-Cyclopentylideneazetidine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Cyclopentylideneazetidine. In the absence of empirical data in peer-reviewed literature, this document serves as an in-depth theoretical framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed prediction of the spectral characteristics of this molecule. This guide is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern the spectroscopic behavior of this unique molecular architecture, thereby providing a robust tool for its potential identification and characterization in experimental settings.
Introduction: The Structural Significance of 3-Cyclopentylideneazetidine
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antibiotics and enzyme inhibitors.[1] The conformational constraints imposed by the strained four-membered ring often lead to specific spatial arrangements of substituents, which can be critical for molecular recognition and biological activity. The fusion of a cyclopentylidene moiety to the 3-position of the azetidine ring introduces a unique exocyclic double bond, creating a rigid structure with distinct electronic and steric properties.
The precise characterization of such novel molecules is paramount for their application in drug discovery and materials science. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and connectivity. This guide offers a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-Cyclopentylideneazetidine, providing a foundational dataset for future synthetic and analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3-Cyclopentylideneazetidine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by factors such as electronegativity of adjacent atoms, bond anisotropy, and ring strain.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Cyclopentylideneazetidine (in CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| H-1 (N-H) | 1.5 - 2.5 | broad singlet | 1H | The proton on the nitrogen of a secondary amine in a non-aromatic, strained ring is expected to be a broad signal due to quadrupolar relaxation and potential hydrogen bonding. |
| H-2, H-4 | ~3.63 | triplet | 4H | Protons on the carbons adjacent to the nitrogen in an azetidine ring are deshielded and typically appear in this region.[2] The expected coupling to the protons on the cyclopentylidene ring would result in a triplet. |
| H-2', H-5' | ~2.35 | triplet | 4H | These allylic protons on the cyclopentylidene ring are deshielded by the adjacent double bond and are expected to appear as a triplet due to coupling with the H-3' and H-4' protons. |
| H-3', H-4' | ~1.65 | quintet | 4H | These protons are in a more shielded, aliphatic environment within the cyclopentane ring and would exhibit a more complex splitting pattern, likely a quintet, from coupling to the adjacent methylene groups. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Cyclopentylideneazetidine (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-3 | ~140 | The sp²-hybridized carbon of the exocyclic double bond attached to the azetidine ring is expected to be significantly deshielded.[3] |
| C-1' | ~125 | The sp²-hybridized carbon of the cyclopentylidene ring is also deshielded, but likely to a lesser extent than C-3.[3] |
| C-2, C-4 | ~50 | The sp³-hybridized carbons of the azetidine ring adjacent to the nitrogen are deshielded by the electronegative nitrogen atom.[4] |
| C-2', C-5' | ~35 | The allylic sp³-hybridized carbons of the cyclopentylidene ring are slightly deshielded by the adjacent double bond. |
| C-3', C-4' | ~26 | The sp³-hybridized carbons in the cyclopentane ring are in a typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
To empirically validate these predictions, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Cyclopentylideneazetidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).
Visualization of NMR Assignments
Caption: Predicted ¹H and ¹³C NMR chemical shifts for 3-Cyclopentylideneazetidine.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 3-Cyclopentylideneazetidine is expected to show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Frequencies for 3-Cyclopentylideneazetidine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale for Prediction |
| N-H | 3300 - 3500 | Stretching | This is a characteristic region for N-H stretching in secondary amines. The peak is expected to be of medium intensity and relatively sharp.[5][6] |
| C-H (sp³) | 2850 - 3000 | Stretching | These absorptions arise from the C-H bonds of the azetidine and cyclopentylidene rings. |
| C=C | 1650 - 1680 | Stretching | The exocyclic C=C double bond is expected to have a stretching frequency in this region. The exact position will be influenced by ring strain. |
| C-N | 1020 - 1250 | Stretching | The C-N stretching vibration of the azetidine ring is expected in this fingerprint region.[7] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.
Predicted Molecular Ion and Fragmentation
The molecular formula of 3-Cyclopentylideneazetidine is C₈H₁₃N, which gives a molecular weight of 123.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 123.
The fragmentation of the molecular ion will likely proceed through several characteristic pathways for cyclic amines and cycloalkenes.
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.
-
Retro-Diels-Alder Reaction: The cyclopentylidene moiety may undergo a retro-Diels-Alder type fragmentation, although this is more common in six-membered rings.[8]
-
Loss of Small Neutral Molecules: The molecular ion may lose small, stable neutral molecules such as ethylene (C₂H₄) from the cyclopentylidene ring.
Predicted Mass Spectrum Data
Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Cyclopentylideneazetidine
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 123 | [C₈H₁₃N]⁺ | Molecular Ion (M⁺) |
| 122 | [C₈H₁₂N]⁺ | Loss of a hydrogen radical |
| 94 | [C₆H₈N]⁺ | Loss of ethylene (C₂H₄) from the cyclopentylidene ring |
| 82 | [C₅H₆N]⁺ | Alpha-cleavage followed by rearrangement |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation from fragmentation of the cyclopentylidene ring |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their m/z ratio.
-
Detection: An electron multiplier or other suitable detector will detect the ions.
-
Data Analysis: The resulting mass spectrum will show the relative abundance of each ion as a function of its m/z value. The molecular ion peak should be identified, and the major fragment ions should be analyzed to propose fragmentation pathways consistent with the molecular structure.
Visualization of a Plausible Fragmentation Pathway
Caption: A plausible alpha-cleavage fragmentation pathway for 3-Cyclopentylideneazetidine.
Conclusion: A Predictive Spectroscopic Toolkit
This technical guide provides a detailed, theory-based prediction of the NMR, IR, and MS spectroscopic data for 3-Cyclopentylideneazetidine. By grounding these predictions in the fundamental principles of spectroscopy and the known behavior of related chemical structures, this document serves as a valuable resource for the scientific community. It is our hope that this guide will facilitate the unambiguous identification and characterization of this novel compound in future research and development endeavors, ultimately accelerating the exploration of its potential applications. The provided experimental protocols offer a clear path for the empirical validation of the theoretical data presented herein.
References
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]
-
MDPI. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
Sources
- 1. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 2. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
